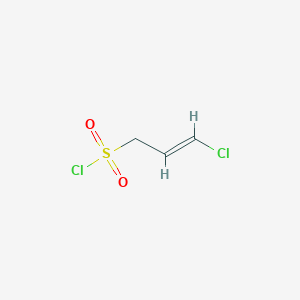![molecular formula C9H12F3N3 B1425938 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine CAS No. 1316219-36-9](/img/structure/B1425938.png)
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine
Descripción general
Descripción
“3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine” is a compound with the CAS Number: 1316219-36-9 . It has a molecular weight of 219.21 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves the use of ethanol and Hydrazine Hydrate in a reactor drum, heated to 58 ℃ . The reaction temperature is controlled at 60-61 ℃ for 15 hours . The mixture is then chilled to 0 ℃ with sodium hydroxide and PH=6 .
Molecular Structure Analysis
The IUPAC Name of the compound is 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine . The Inchi Code of the compound is 1S/C9H12F3N3/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6/h4,6,13H,1-3,5H2,(H,14,15) .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.21 . It is in powder form and is stored at room temperature .
Aplicaciones Científicas De Investigación
Polypharmacological Approach in CNS Disorders
Compounds incorporating the structure of 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine have been investigated for their potential in treating complex diseases of the central nervous system (CNS). In particular, N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown promise as multifunctional agents. These compounds, designed for selective 5-HT7 receptor ligand or for a broader receptor profile, exhibit distinct antidepressant-like and pro-cognitive properties. This highlights their potential therapeutic utility in CNS disorders (Canale et al., 2016).
Anti-inflammatory and Analgesic Applications
Derivatives of 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine have been synthesized and found to have significant anti-inflammatory and analgesic effects. These compounds have been evaluated in various in vivo models, showing promising results in reducing pain-related behavior and blocking angiogenesis. Such findings indicate the potential of these compounds as leads in developing new anti-inflammatory and analgesic drugs (Wang et al., 2011), (Sauzem et al., 2008).
Anticancer and Antitumor Applications
Certain 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine derivatives have shown potential in anticancer therapy. Research indicates that these compounds can inhibit tumor growth and metastasis, particularly in breast cancer models. These findings are vital for the development of new anticancer agents and for understanding the mechanisms of tumor progression and metastasis (Sharma et al., 2012).
Safety And Hazards
Direcciones Futuras
Piperidine derivatives, such as “3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of piperidine derivatives are expected to continue in the future .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-4-7(14-15-8)6-2-1-3-13-5-6/h4,6,13H,1-3,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYFEJKANXXCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



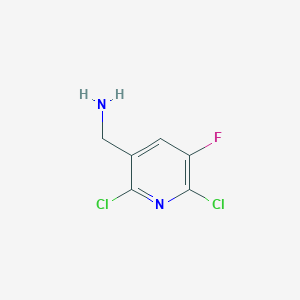
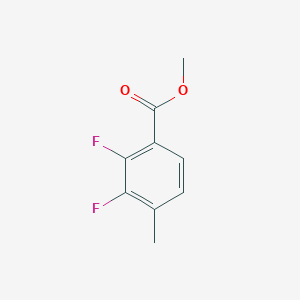
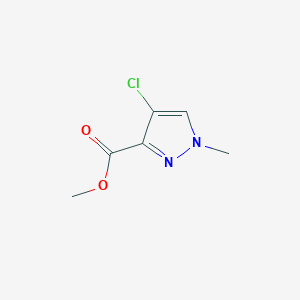
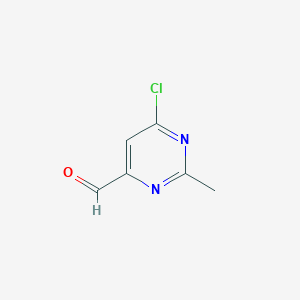
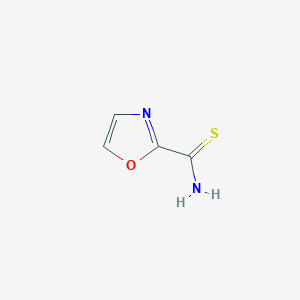
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
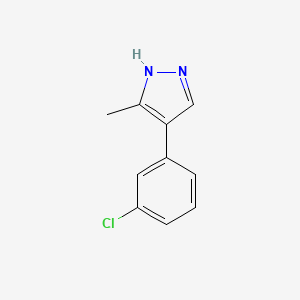
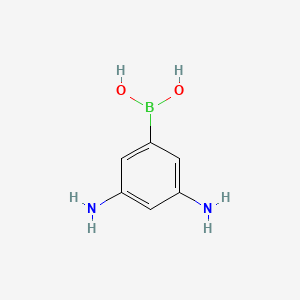
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
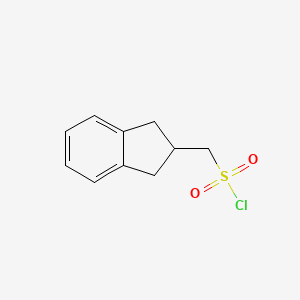
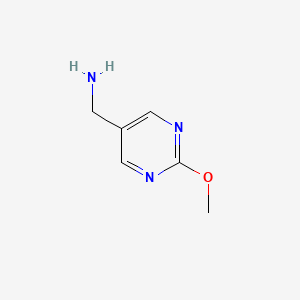
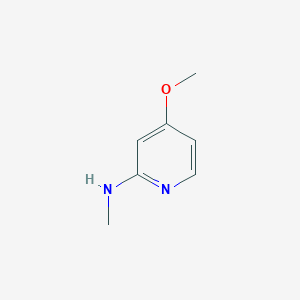
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
